

2,5-Dimethylpyrimidin-4-amine chemical properties and structure

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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-amine

Cat. No.: B042788

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In-Depth Technical Guide: 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2,5-Dimethylpyrimidin-4-amine**, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document collates available data on its structure, physicochemical properties, and synthetic approaches.

Chemical Structure and Identifiers

2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine ring, which is a core structure in various biologically active compounds. The structure is characterized by methyl groups at positions 2 and 5, and an amine group at position 4.

Table 1: Structural and Chemical Identifiers

Identifier	Value	Citation
IUPAC Name	2,5-dimethylpyrimidin-4-amine	[1]
CAS Number	73-70-1	[1]
Molecular Formula	C6H9N3	[1]
SMILES	CC1=CN=C(N=C1N)C	[1]
InChI	InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9)	[1]
InChIKey	UXKNAXNFIYFMIB-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of **2,5-Dimethylpyrimidin-4-amine** are essential for its handling, formulation, and application in research and development. The data available is summarized below.

Table 2: Physicochemical Properties

Property	Value	Notes	Citation
Molecular Weight	123.16 g/mol	Computed	[1][2]
Monoisotopic Mass	123.079647300 Da	Computed	[1]
Melting Point	Data Not Available	No experimental data found.	
Boiling Point	Data Not Available	No experimental data found.	
Solubility (Predicted)	4.01 mg/mL	Predicted value.	[3]
XlogP	0.6	Computed	[1]

Synthesis Methodology

While a specific experimental protocol for the synthesis of **2,5-Dimethylpyrimidin-4-amine** is not readily available in the reviewed literature, a general and well-established method for synthesizing aminopyrimidines involves the condensation of a β -dicarbonyl compound (or a related precursor) with a guanidine salt. A plausible synthetic route is outlined below, based on established pyrimidine synthesis principles.^{[4][5]}

Experimental Protocol: General Synthesis of 4-Aminopyrimidines

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2,5-Dimethylpyrimidin-4-amine**.

- Reaction Setup:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β -dicarbonyl precursor, 2-methyl-3-oxobutanal (not commercially available, would need to be synthesized in a prior step), and a suitable solvent such as ethanol.
 - Add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate).
 - Add a base, such as sodium ethoxide or sodium carbonate, to the mixture to facilitate the condensation reaction. The choice and amount of base are critical and depend on the guanidine salt used.
- Reaction Conditions:
 - The reaction mixture is typically heated to reflux.
 - The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature.

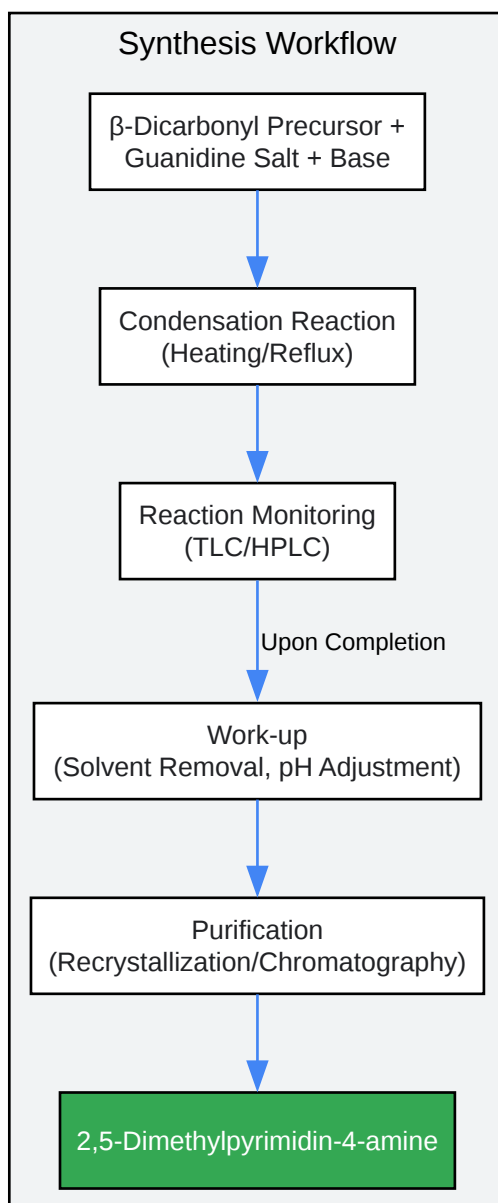
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and the pH is adjusted to be basic to precipitate the product.
- The crude product is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
- Characterization:
 - The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

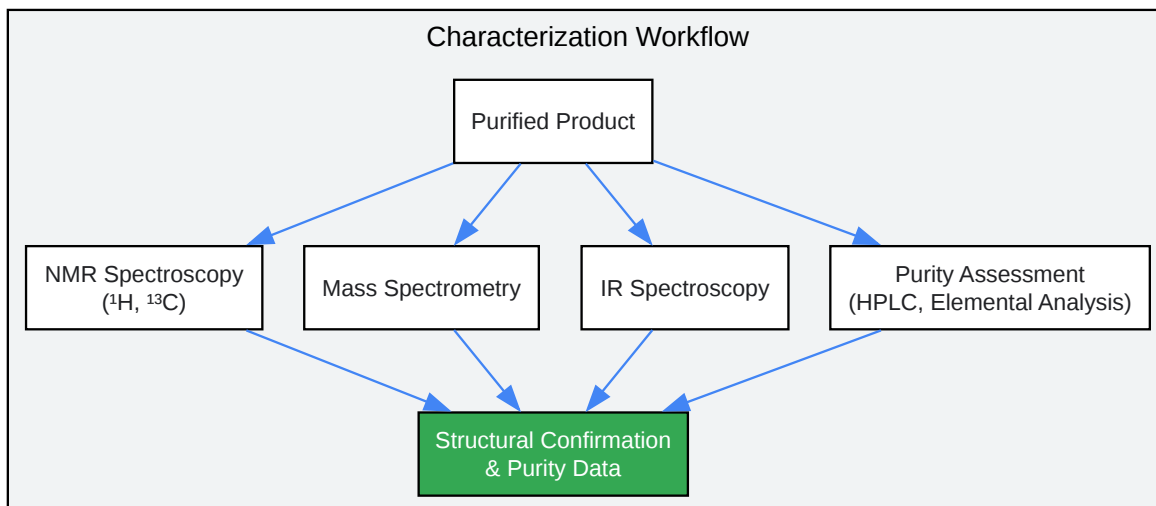
Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for **2,5-Dimethylpyrimidin-4-amine**. Pyrimidine derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor antagonists.^{[6][7]} However, without specific experimental data for the title compound, any depiction of a biological pathway would be speculative.

Logical and Experimental Workflows

To provide a mandatory visualization, the following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of **2,5-Dimethylpyrimidin-4-amine**, as well as a logical diagram for hit-to-lead optimization in a drug discovery context, a common application for novel pyrimidine structures.





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